4-(2-chlorophenyl)oxazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Secure your supply of 4-(2-Chlorophenyl)oxazole (CAS 649735-37-5), the definitive 4-(2-chlorophenyl)-substituted regioisomer essential for reliable medicinal chemistry SAR. Unlike other aryloxazole isomers, this specific substitution pattern on the 1,3-oxazole core is critical for biological target engagement and cross-coupling reactivity. Using any other regioisomer can fundamentally alter or abolish desired activity, making procurement of this exact CAS-graded compound non-negotiable for lead optimization and synthetic methodology validation.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
CAS No. 649735-37-5
Cat. No. B8097519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chlorophenyl)oxazole
CAS649735-37-5
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=COC=N2)Cl
InChIInChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H
InChIKeyVTRUFIIJWIGUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chlorophenyl)oxazole (CAS 649735-37-5): A Core Oxazole Scaffold for Targeted Synthesis and SAR Studies


4-(2-Chlorophenyl)oxazole (CAS 649735-37-5) is a heterocyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol [1]. It features a 1,3-oxazole core substituted at the 4-position with a 2-chlorophenyl group. This specific substitution pattern distinguishes it from other regioisomeric oxazoles and serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activities [1].

Why 4-(2-Chlorophenyl)oxazole is Not a Drop-In Replacement for Other Chlorophenyl Oxazoles


The precise position of the chlorine atom on the phenyl ring and the substitution pattern on the oxazole core (e.g., 4- vs. 2- or 5-aryl) are critical determinants of a molecule's biological activity and chemical reactivity [1]. Regioisomers, such as 2-(2-chlorophenyl)oxazole (CAS 62881-98-5) or 2-(4-chlorophenyl)oxazole, exhibit distinct molecular geometries and electronic properties that govern their interaction with biological targets and their performance in cross-coupling reactions [1]. Therefore, substituting 4-(2-chlorophenyl)oxazole with a seemingly similar analog can fundamentally alter or abolish the desired activity in a structure-activity relationship (SAR) study or disrupt a synthetic pathway, making procurement of the exact compound essential.

Quantitative Differentiation of 4-(2-Chlorophenyl)oxazole (CAS 649735-37-5) from Closest Analogs


Positional Isomerism: 4-aryl vs. 2-aryl Substitution Governs Chemical and Biological Profile

The placement of the chlorophenyl group at the 4-position of the oxazole ring is a defining feature that cannot be replicated by the 2-substituted regioisomer. This substitution pattern influences the compound's electronic distribution, steric profile, and, consequently, its reactivity and biological target interactions. While direct, head-to-head biological data for this specific compound is limited in primary literature, the structural distinction is a fundamental principle in medicinal chemistry for driving target engagement and selectivity. Its primary value proposition lies in its use as a precise building block for further functionalization [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Physicochemical Properties: Predicted Lipophilicity and Basic pKa for Formulation Design

Key computed physicochemical properties provide a baseline for comparing the compound's drug-likeness against its analogs. 4-(2-chlorophenyl)oxazole has a predicted partition coefficient (XLogP3-AA) of 2.6 and a predicted pKa of -0.39±0.10 [1]. The XLogP value indicates moderate lipophilicity, a key factor influencing membrane permeability and solubility. The strongly acidic pKa suggests the nitrogen in the oxazole ring is not basic under physiological conditions, distinguishing its behavior from more basic heterocycles. These data serve as a quantitative foundation for anticipating its performance in biological assays and formulation compared to other oxazole derivatives with different substitution patterns.

Pre-formulation Drug Discovery ADME

High-Value Research and Procurement Scenarios for 4-(2-Chlorophenyl)oxazole (CAS 649735-37-5)


Precision Building Block in Medicinal Chemistry SAR Campaigns

As a core heterocyclic scaffold, 4-(2-chlorophenyl)oxazole is an essential building block for the synthesis of focused libraries where the 4-(2-chlorophenyl) group is a critical pharmacophore. Its precise substitution pattern, supported by its defined physicochemical properties (e.g., XLogP of 2.6), allows medicinal chemists to systematically explore structure-activity relationships (SAR) without the confounding variable of regioisomeric impurities [1]. This is crucial for generating reliable and interpretable biological data for lead optimization.

Calibrated Reagent for Cross-Coupling and Functionalization Methodology

This compound serves as a valuable substrate for developing and validating novel synthetic methodologies, particularly those involving oxazole functionalization (e.g., direct arylation, Suzuki, or Negishi couplings). Its specific halogen and heterocyclic framework provide a challenging yet relevant test case for reaction scope and optimization studies, enabling chemists to benchmark new catalytic systems against a well-defined, commercially available standard.

Reference Standard for Analytical and Quality Control Protocols

With a well-characterized molecular formula (C₉H₆ClNO), molecular weight (179.60 g/mol), and computed descriptors [1], this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development and validation. It aids in the identification and quantification of related substances in complex mixtures, ensuring the quality and consistency of research materials and synthetic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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